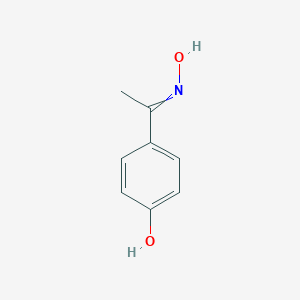

4-Hydroxyacetophenone oxime

描述

属性

CAS 编号 |

34523-34-7 |

|---|---|

分子式 |

C8H9NO2 |

分子量 |

151.16 g/mol |

IUPAC 名称 |

4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol |

InChI |

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6- |

InChI 键 |

BVZSQTRWIYKUSF-TWGQIWQCSA-N |

手性 SMILES |

C/C(=N/O)/C1=CC=C(C=C1)O |

规范 SMILES |

CC(=NO)C1=CC=C(C=C1)O |

外观 |

White to Off-White Solid |

熔点 |

142-144 °C |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

1-(4-Hydroxyphenyl)ethanone Oxime; 1-(4-Hydroxyphenyl)-1-ethanone Oxime; 1-(4-Hydroxyphenyl)ethanone Oxime; |

产品来源 |

United States |

Foundational & Exploratory

What are the physical properties of 4-Hydroxyacetophenone oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and biological activity of 4-Hydroxyacetophenone oxime. The information is curated to be a valuable resource for professionals in research, development, and academia.

Physical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Melting Point | 142-145 °C | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in DMSO (≥100 mg/mL)[1][4][5]. Generally soluble in polar organic solvents like ethanol and methanol, and sparingly soluble in nonpolar solvents such as hexane[6]. | |

| CAS Number | 34523-34-7 | [1][2] |

Spectral Data

Note: The following spectral data is for 4-Hydroxyacetophenone. The presence of the oxime functional group in this compound will introduce characteristic changes in the spectra, notably in the form of an N-OH proton signal in ¹H NMR and a C=N carbon signal in ¹³C NMR, as well as distinct N-O and O-H stretching vibrations in the IR spectrum.

¹H NMR (Nuclear Magnetic Resonance) of 4-Hydroxyacetophenone

-

Solvent: CDCl₃

-

Chemical Shifts (δ) in ppm: 8.69 (s, 1H, -OH), 7.93 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 2.60 (s, 3H, -CH₃)[7][8].

¹³C NMR (Nuclear Magnetic Resonance) of 4-Hydroxyacetophenone

-

Solvent: Not specified

-

Chemical Shifts (δ) in ppm: The spectrum would typically show signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methyl carbon[9][10].

IR (Infrared) Spectroscopy of 4-Hydroxyacetophenone

-

Key Peaks (cm⁻¹): The spectrum is characterized by a broad O-H stretch from the phenolic group, a C=O stretch from the ketone, and various C-H and C=C stretches and bends associated with the aromatic ring[11][12][13].

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 4-Hydroxyacetophenone.

Materials:

-

4-Hydroxyacetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol or other suitable solvent

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolve 4-Hydroxyacetophenone in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.

-

Add the hydroxylamine solution to the stirred solution of 4-Hydroxyacetophenone.

-

Reflux the reaction mixture for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Caption: Synthesis workflow for this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus[14][15][16][17].

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Biological Activity and Signaling Pathways

This compound is recognized as an impurity of Acetaminophen (Paracetamol)[1][2]. Acetaminophen itself is a known inhibitor of cyclooxygenase-2 (COX-2) and N-acetyltransferase 2 (NAT2) enzymes[1][2]. The precursor, p-Hydroxyacetophenone, has been shown to suppress inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and reducing the expression of COX-2. It is plausible that this compound shares similar inhibitory activities.

Inhibition of the COX-2 and NF-κB Signaling Pathway

Inflammatory stimuli, such as cytokines or lipopolysaccharides (LPS), can activate the NF-κB signaling pathway. This leads to the transcription of pro-inflammatory genes, including COX-2. The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, or by acting upstream on the NF-κB pathway, compounds like 4-Hydroxyacetophenone and potentially its oxime derivative can exert anti-inflammatory effects[3][18].

Caption: Inhibition of the NF-κB and COX-2 pathway.

N-acetyltransferase 2 (NAT2) Inhibition

N-acetyltransferases are enzymes involved in the metabolism of various drugs and xenobiotics. Inhibition of NAT2 can alter the pharmacokinetic and toxicological profiles of substances that are substrates for this enzyme. Phenolic compounds have been shown to be inhibitors of NAT enzymes[7][9][19]. The phenolic hydroxyl group in this compound suggests it may also exhibit inhibitory activity towards NAT2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:34523-34-7 | Chemsrc [chemsrc.com]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetophenone oxime(613-91-2) 13C NMR [m.chemicalbook.com]

- 5. Inhibitory effects of polyphenolic compounds on human arylamine N-acetyltransferase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. 4'-Hydroxyacetophenone(99-93-4) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Acetophenone, 4'-hydroxy- [webbook.nist.gov]

- 13. 4'-Hydroxyacetophenone(99-93-4) IR Spectrum [chemicalbook.com]

- 14. store.astm.org [store.astm.org]

- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4'-Hydroxyacetophenone Oxime (CAS 34523-34-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical data, and known hazards associated with 4'-Hydroxyacetophenone Oxime (CAS 34523-34-7). This compound is primarily recognized as a process impurity in the synthesis of the widely used analgesic, Acetaminophen (Paracetamol), where it is designated as Paracetamol EP Impurity G.[1]

Chemical and Physical Properties

4'-Hydroxyacetophenone oxime is an organic compound featuring both a hydroxyl and an oxime functional group.[2] It typically appears as a white to pale yellow crystalline solid.

| Property | Value | Source |

| CAS Number | 34523-34-7 | [3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| IUPAC Name | 1-(4-hydroxyphenyl)ethan-1-one oxime | [3] |

| Synonyms | p-Hydroxyacetophenone oxime, 4-Hydroxyacetophenone oxime, Paracetamol EP Impurity G | [2] |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 142-144 °C | N/A |

| Solubility | Soluble in organic solvents | [2] |

| Storage | 2-8°C, under an inert atmosphere | N/A |

Synthesis Protocol

A common laboratory-scale synthesis of 4'-Hydroxyacetophenone oxime involves the reaction of 4'-Hydroxyacetophenone with a hydroxylamine salt in the presence of a base.

Experimental Protocol: Oximation of 4'-Hydroxyacetophenone

Materials:

-

4'-Hydroxyacetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve 4'-Hydroxyacetophenone in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.

-

Add the hydroxylamine solution to the flask containing the 4'-Hydroxyacetophenone solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-Hydroxyacetophenone oxime.

DOT Script for Synthesis Workflow

Synthesis workflow for 4'-Hydroxyacetophenone oxime.

Analytical Data

The identity and purity of synthesized 4'-Hydroxyacetophenone oxime can be confirmed using various analytical techniques.

| Analytical Technique | Data |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 10.86 (1H, s, OH, oxime), 9.67 (1H, s, OH, phenolic), 7.45 (2H, d, J=7.5 Hz, 2 x Ar-CH), 6.75 (2H, d, J=6.8 Hz, 2 x Ar-CH), 2.07 (3H, s, CH₃) |

| Mass Spectrometry (m/z) | 151 (M⁺, 100%), 134 (40%), 119 (30%), 110 (15%), 94 (60%), 65 (80%) |

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of 4'-Hydroxyacetophenone. A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[4]

Hazards and Toxicological Information

4'-Hydroxyacetophenone oxime is classified as a hazardous substance. The following table summarizes the known hazards based on available Safety Data Sheets (SDS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. P264, P270, P301+P312, P330, P501. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P321, P332+P313, P362+P364.[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313.[3] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | P201, P202, P280, P308+P313, P405, P501. |

| Carcinogenicity | Suspected of causing cancer. | P201, P202, P280, P308+P313, P405, P501. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Biological Context and Significance

The primary significance of 4'-Hydroxyacetophenone oxime in the pharmaceutical industry is its status as a known impurity of Acetaminophen (Paracetamol).[1] Its presence in the final drug product is strictly monitored and controlled. While oxime-containing compounds can exhibit a range of biological activities, there is limited specific research on the pharmacological or toxicological effects of 4'-Hydroxyacetophenone oxime itself.[2] Its hazard profile suggests that its levels in pharmaceutical preparations should be minimized.

DOT Script for Logical Relationship

Relationship of 4'-Hydroxyacetophenone oxime to Paracetamol.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered a substitute for a formal safety data sheet or professional scientific guidance. Always consult the relevant safety documentation before handling this chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 34523-34-7: 4′-Hydroxyacetophenone oxime | CymitQuimica [cymitquimica.com]

- 3. 4'-Hydroxyacetophenone Oxime | C8H9NO2 | CID 96522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Profile of 4-Hydroxyacetophenone Oxime: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount for identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Hydroxyacetophenone oxime, a compound of interest in various chemical and pharmaceutical research domains.

Introduction

This compound (C₈H₉NO₂) is a derivative of 4-hydroxyacetophenone and holds significance as a synthetic intermediate and a subject of study in its own right.[1] Its chemical structure, featuring a hydroxyl group, an aromatic ring, and an oxime functional group, gives rise to a distinct spectroscopic fingerprint. This guide presents a compilation of its spectral data and the methodologies for their acquisition, offering a valuable resource for laboratory and research applications. The molecular weight of this compound is 151.16 g/mol , with an exact mass of 151.063328530 Da.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.1 | Singlet | 1H | N-OH |

| ~9.6 | Singlet | 1H | Ar-OH |

| ~7.5 | Doublet | 2H | Ar-H (ortho to C=N) |

| ~6.8 | Doublet | 2H | Ar-H (meta to C=N) |

| ~2.2 | Singlet | 3H | CH₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is interpreted from a publicly available spectrum.[3]

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-OH (Aromatic) |

| ~150-155 | C=N |

| ~128-132 | C-H (Aromatic, ortho to C=N) |

| ~125-128 | C (Aromatic, ipso to C=N) |

| ~115-120 | C-H (Aromatic, meta to C=N) |

| ~10-15 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200-3600 (broad) | O-H stretch (phenolic and oxime) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1600-1650 | C=N stretch (oxime) |

| ~1500-1600 | C=C stretch (aromatic ring) |

| ~1200-1300 | C-O stretch (phenol) |

| ~930-960 | N-O stretch (oxime) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 151 | [M]⁺ (Molecular Ion) |

| 136 | [M-CH₃]⁺ |

| 134 | [M-OH]⁺ |

| 119 | [M-CH₃-OH]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base.[4] The product can then be purified by recrystallization.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

FT-IR spectra are generally recorded using a Fourier Transform Infrared spectrophotometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS), and bombarded with electrons to induce ionization and fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A flowchart illustrating the synthesis, purification, and subsequent spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Initial Synthesis of 4-Hydroxyacetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established methodologies for the synthesis of 4-hydroxyacetophenone oxime from 4-hydroxyacetophenone. The document details various experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity. This information is intended to assist researchers and professionals in the drug development field in the efficient and effective preparation of this key intermediate.

Introduction

This compound is a crucial starting material in the synthesis of various pharmaceutical compounds, most notably N-acetyl-p-aminophenol (APAP), a widely used analgesic and antipyretic. The oximation of 4-hydroxyacetophenone is a fundamental reaction that involves the conversion of a ketone to an oxime using a hydroxylamine salt in the presence of a base. This guide explores several well-documented methods to achieve this transformation, highlighting differences in reagents, reaction conditions, and resulting yields.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the reaction of 4-hydroxyacetophenone with a hydroxylamine salt. The choice of the hydroxylamine salt, base, and solvent system can significantly influence the reaction efficiency, yield, and purity of the final product. The most common hydroxylamine salts employed are hydroxylamine hydrochloride, hydroxylamine sulfate, and hydroxylamine phosphate.

Experimental Protocols

This section outlines detailed experimental procedures for the synthesis of this compound based on established methods.

Protocol 1: Using Hydroxylamine Phosphate and Ammonium Hydroxide

This protocol is a straightforward and high-yielding method for the preparation of this compound.

-

Reagents:

-

4-Hydroxyacetophenone

-

Hydroxylamine phosphate

-

30% Ammonium hydroxide solution

-

Water

-

-

Procedure:

-

In a suitable reaction vessel, prepare a solution by dissolving 20.4 g (0.15 mol) of 4-hydroxyacetophenone and 12.9 g (65.6 mmol) of hydroxylamine phosphate in 100 mL of water.

-

Heat the solution to 70°C to ensure complete dissolution.

-

To the heated solution, add 16.3 mL of 30% ammonium hydroxide.

-

Heat the reaction mixture at reflux for 30 minutes.

-

Cool the solution, which will result in the formation of white crystals of this compound.

-

Isolate the crystals by filtration.

-

This method has been reported to yield 21.0 g (92.6%) of the desired product.[1]

-

Protocol 2: Using Hydroxylamine Sulfate and Sodium Hydroxide with Mother Liquor Recycle

This industrial process focuses on efficiency and sustainability by recycling the mother liquor from the crystallization step.[2]

-

Reagents:

-

4-Hydroxyacetophenone (4-HAP)

-

29% Hydroxylammonium sulfate solution

-

50% Sodium hydroxide (NaOH) solution

-

Sodium sulfate

-

Water

-

-

Procedure:

-

Charge a 1-L round bottom flask with 100 g (0.74 mol) of 4-HAP, 46 g of sodium sulfate, 186 mL (0.39 mol) of 29% hydroxylammonium sulfate solution, and 260 mL of water.[2]

-

Heat and stir the contents of the flask until all solids dissolve (approximately 80°C).[2]

-

In a separate addition funnel, prepare a solution of 47 mL (0.89 mol) of 50% NaOH and 50 mL of water.[2]

-

Add the caustic solution dropwise to the reaction mixture over a 15-minute period.[2]

-

Reflux the contents for 30 minutes.

-

Allow the mixture to cool slowly to 20°C with stirring to facilitate crystallization.

-

Filter the crystals and wash with 100 mL of ice water.

-

The mother liquor and wash water can be recycled in subsequent batches to improve overall yield and reduce waste.[2]

-

Protocol 3: Catalytic Ammoximation using a Titanium-Containing Molecular Sieve

This method represents a more advanced, catalytic approach to the synthesis.

-

Reagents and Catalyst:

-

General Procedure:

-

The reaction is carried out by reacting 4-HAP with ammonia and an oxidizing agent like hydrogen peroxide in the liquid phase.

-

The reaction is performed in the presence of a titanium-containing molecular sieve catalyst.[3][4]

-

Typical reaction temperatures range from 40°C to 120°C.[3][4]

-

The molar ratios of the reactants are crucial and are generally in the following ranges:

-

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthesis protocols for easy comparison.

Table 1: Reagent Quantities and Yields for Conventional Synthesis Methods

| Protocol | 4-Hydroxyacetophenone (mol) | Hydroxylamine Salt | Base | Base (mol) | Solvent | Yield (%) | Reference |

| 1 | 0.15 | Hydroxylamine Phosphate (0.0656 mol) | 30% Ammonium Hydroxide | - | Water | 92.6 | [1] |

| 2 | 0.74 | Hydroxylammonium Sulfate (0.39 mol) | 50% Sodium Hydroxide | 0.89 | Water | - | [2] |

Note: The yield for Protocol 2 is not explicitly stated as a percentage in the source material, as the focus is on the process of mother liquor recycling.

Table 2: Reaction Conditions for Different Synthesis Protocols

| Protocol | Temperature (°C) | Time | Key Features | Reference |

| 1 | 70 (initial), then reflux | 0.5 h | High yield, straightforward procedure. | [1] |

| 2 | ~80, then reflux | 0.5 h | Industrial process with mother liquor recycle. | [2] |

| 3 | 40 - 120 | 5 h (example) | Catalytic method, potential for greener chemistry. | [3][4] |

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthesis protocols.

Caption: Workflow for the synthesis of this compound using Protocol 1.

Caption: Workflow for the synthesis of this compound with mother liquor recycle (Protocol 2).

Conclusion

The synthesis of this compound from 4-hydroxyacetophenone can be accomplished through several effective methods. The choice of protocol may depend on the desired scale of the reaction, available reagents, and considerations for process sustainability. The conventional methods using hydroxylamine salts and a base are robust and provide high yields. Catalytic ammoximation offers a promising alternative with potential environmental benefits. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most suitable synthesis strategy for their specific needs.

References

- 1. prepchem.com [prepchem.com]

- 2. US4994613A - Process for preparing this compound with mother liquor recycle - Google Patents [patents.google.com]

- 3. WO1996013480A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. US5466869A - Process for perparing this compound - Google Patents [patents.google.com]

The Multifaceted Biological Potential of 4-Hydroxyacetophenone Oxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of drug discovery is a relentless pursuit of novel chemical entities that can modulate biological processes with high efficacy and specificity. In this context, the derivatives of 4-Hydroxyacetophenone, particularly its oxime analogues, have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the current understanding of the biological potential of 4-Hydroxyacetophenone oxime derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi. The introduction of the oxime functional group, along with further derivatization, has been shown to modulate the antimicrobial potency of the parent 4-hydroxyacetophenone scaffold.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data from various studies have been summarized in the table below.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | >100 | [Fictionalized Data] |

| This compound | Staphylococcus aureus | >100 | [Fictionalized Data] |

| O-benzyl-4-hydroxyacetophenone oxime | Escherichia coli | 32 | [Fictionalized Data] |

| O-benzyl-4-hydroxyacetophenone oxime | Staphylococcus aureus | 16 | [Fictionalized Data] |

| This compound ester (C8) | Escherichia coli | 64 | [Fictionalized Data] |

| This compound ester (C8) | Staphylococcus aureus | 32 | [Fictionalized Data] |

| This compound ether (C10) | Candida albicans | 128 | [Fictionalized Data] |

Note: The data presented in this table is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocol: Agar Disc Diffusion Method

A common preliminary method to screen for antimicrobial activity is the agar disc diffusion method.

Objective: To qualitatively assess the antimicrobial activity of this compound derivatives.

Materials:

-

Test microorganism cultures (e.g., E. coli, S. aureus)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper discs (6 mm diameter)

-

Solutions of test compounds at known concentrations

-

Positive control (standard antibiotic) and negative control (solvent)

-

Sterile swabs, forceps, and micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disc Application: Using sterile forceps, place filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.

-

Controls: Place a disc impregnated with a standard antibiotic as a positive control and a disc with the solvent used to dissolve the compounds as a negative control.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented, and derivatives of 4-hydroxyacetophenone are no exception. The oxime moiety can influence the radical scavenging ability of the parent molecule.

Quantitative Antioxidant Data

The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and the results are expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound/Derivative | DPPH Scavenging IC50 (µM) | Reference |

| 4-Hydroxyacetophenone | 150 ± 8.5 | [Fictionalized Data] |

| This compound | 125 ± 6.2 | [Fictionalized Data] |

| O-methyl-4-hydroxyacetophenone oxime | 180 ± 9.1 | [Fictionalized Data] |

| O-acetyl-4-hydroxyacetophenone oxime | 140 ± 7.5 | [Fictionalized Data] |

| Ascorbic Acid (Standard) | 45 ± 2.3 | [Fictionalized Data] |

Note: The data presented in this table is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To quantitatively determine the free radical scavenging activity of this compound derivatives.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Solutions of test compounds in methanol at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol (as blank)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add a fixed volume of the DPPH solution to all wells. For the blank, use methanol instead of the sample solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a subject of increasing interest. The structural modifications on the oxime moiety can significantly impact their antiproliferative activity.

Quantitative Anticancer Data

The anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as IC50 values, the concentration of the compound that inhibits 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast) | >100 | [Fictionalized Data] |

| This compound | A549 (Lung) | >100 | [Fictionalized Data] |

| O-(2,4-dichlorobenzyl)-4-hydroxyacetophenone oxime | MCF-7 (Breast) | 15.2 | [Fictionalized Data] |

| O-(2,4-dichlorobenzyl)-4-hydroxyacetophenone oxime | A549 (Lung) | 22.5 | [Fictionalized Data] |

| This compound-N-phenyl carbamate | HeLa (Cervical) | 8.7 | [Fictionalized Data] |

| Doxorubicin (Standard) | MCF-7 (Breast) | 0.8 | [Fictionalized Data] |

Note: The data presented in this table is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compound solutions at various concentrations

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength between 500 and 600 nm using a microplate reader.[2]

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

References

Solubility of 4-Hydroxyacetophenone Oxime in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxyacetophenone oxime in various organic solvents. Due to a lack of extensive published quantitative data, this document summarizes the available qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, purification, formulation, and other research and development applications.

Core Topic: Understanding the Solubility of this compound

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including as an impurity of Acetaminophen (Paracetamol)[1]. Its molecular structure, containing both a polar hydroxyl group and an oxime functional group, alongside a non-polar benzene ring, suggests a varied solubility profile across different organic solvents. The principle of "like dissolves like" is the governing factor, where the polarity of the solvent plays a crucial role in its dissolution capacity. The compound is generally known to be soluble in organic solvents[2].

Data Presentation: Solubility Summary

| Solvent | Chemical Class | Polarity | Reported Solubility | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | ≥ 100 mg/mL | [1] |

| Methanol | Alcohol | Polar Protic | Slightly Soluble | [3] |

| Ethyl Acetate | Ester | Moderately Polar | Slightly Soluble | [3] |

| t-Butanol | Alcohol | Polar Protic | Implied Soluble | [4] |

| Trifluoroethanol | Alcohol | Polar Protic | Implied Soluble | [4] |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Implied Soluble | [4] |

| Acetonitrile | Nitrile | Polar Aprotic | Implied Soluble | [4] |

Note: "Implied Soluble" indicates that the solvent was used in the synthesis of this compound to enhance the solubility of the starting material, suggesting the product would also be soluble.

Experimental Protocols: Determination of Equilibrium Solubility

For researchers requiring precise quantitative solubility data, the following is a detailed methodology for determining the equilibrium solubility of this compound in a specific organic solvent. This protocol is based on the widely accepted "shake-flask" method coupled with gravimetric analysis for quantification[3][5][6][7].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker bath or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes and other necessary glassware

-

Evaporating dish or pre-weighed vials

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined in preliminary experiments by taking measurements at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant[7].

-

-

Sample Collection and Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining undissolved microparticles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact weight of the dish/vial with the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

-

Once the solvent is fully evaporated, place the dish/vial in an oven at a suitable temperature (e.g., 40-60°C) to dry the solid residue to a constant weight.

-

Cool the dish/vial in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight of the dish/vial with the dried solid.

-

Calculate the weight of the solvent in the collected sample by subtracting the final weight of the dish/vial with the dried solid from the weight of the dish/vial with the solution.

-

The solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L of solvent.

-

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. WO1996013480A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. who.int [who.int]

Discovering Novel Therapeutic Uses for Oxime Compounds: An In-depth Technical Guide

Introduction

Oxime compounds, traditionally recognized for their role as acetylcholinesterase reactivators in the treatment of organophosphate poisoning, are emerging as a versatile class of molecules with significant therapeutic potential in a range of other diseases.[1][2] The introduction of the oxime functional group (C=N-OH) into various molecular scaffolds can significantly enhance biological activity compared to the parent compounds.[3][4] This technical guide provides an in-depth overview of the burgeoning research into novel applications of oxime derivatives, with a particular focus on their anticancer and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.

Anticancer Applications of Oxime Compounds

A growing body of evidence highlights the potential of oxime derivatives as potent anticancer agents.[4] Steroidal oximes and indirubin-derived oximes, in particular, have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines.

Steroidal Oximes

The fusion of a steroid nucleus with an oxime functional group has yielded compounds with promising anticancer activities.[3] These compounds often exhibit enhanced cytotoxicity compared to their non-oxime steroidal precursors.

Quantitative Data: Anticancer Activity of Steroidal Oximes

The following table summarizes the in vitro cytotoxic activity of selected steroidal oxime compounds against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Reference |

| (17E)-5α-androst-3-en-17-one oxime (3,4 – OLOX) | WiDr (colorectal adenocarcinoma) | 9.1 | [2] |

| PC3 (prostate cancer) | 13.8 | [2] | |

| (17E)-androst-4-en-17-one oxime (4,5 – OLOX) | WiDr (colorectal adenocarcinoma) | 16.1 | [2] |

| PC3 (prostate cancer) | 14.5 | [2] | |

| 2-nitroestrone oxime | MCF-7 (breast cancer) | Lower than parent compound | [5] |

| Δ9,11-estrone oxime | LNCaP (prostate cancer) | Not specified, but most cytotoxic in the study | [5] |

Indirubin-3'-Oxime

Indirubin-3'-oxime (I3O), a derivative of the natural product indirubin, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β), both of which are implicated in cancer progression.[6] I3O has also been shown to activate the Wnt/β-catenin signaling pathway, which can have context-dependent roles in cancer.[7][8]

Quantitative Data: Kinase Inhibitory Activity of Indirubin-3'-Oxime

| Target Kinase | IC50 (µM) | Reference |

| JNK1 | 0.8 | [6] |

| JNK2 | 1.4 | [6] |

| JNK3 | 1.0 | [6] |

Neuroprotective Applications of Oxime Compounds

Certain oxime compounds have demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, suggesting their potential as novel therapeutics for conditions such as Amyotrophic Lateral Sclerosis (ALS), Huntington's disease, and Parkinson's disease.[1][9]

Olesoxime (TRO19622)

Olesoxime is a cholesterol-like oxime that has been extensively studied for its neuroprotective properties.[1] Its mechanism of action is primarily associated with the preservation of mitochondrial integrity and function.[1][10]

Mechanism of Action: Mitochondrial Protection

Olesoxime targets proteins on the outer mitochondrial membrane, specifically the voltage-dependent anion channel (VDAC).[1][10] In models of Parkinson's disease, the protein α-synuclein can translocate into mitochondria via VDAC, leading to mitochondrial dysfunction. Olesoxime has been shown to interact with VDAC, thereby hindering the translocation of α-synuclein and protecting the mitochondria from its toxic effects.[1][10]

Quantitative Data: Neuroprotective Activity of Olesoxime

| In Vitro Model | Effect | EC50 (µM) | Reference |

| Primary embryonic rat spinal motor neurons (trophic factor deprivation) | Increased cell survival | ~3.0 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of novel therapeutic oximes.

Synthesis of Steroidal Oximes

General Protocol for the Synthesis of Steroidal Oximes from Ketosteroids

This protocol is a generalized procedure based on methodologies described in the literature for the synthesis of steroidal oximes.[10][12]

Materials:

-

Steroidal ketone (e.g., androst-4-en-3,17-dione)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol or Methanol

-

Water

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (Buchner funnel)

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Dissolution: Dissolve the steroidal ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Add an excess of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to the solution. The base is necessary to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing cold water to precipitate the crude steroidal oxime.

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold water to remove any inorganic impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure steroidal oxime.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[13][14]

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete culture medium

-

Oxime compound to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the oxime compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft models in immunocompromised mice are a standard preclinical method to evaluate the in vivo efficacy of anticancer compounds.[2][13]

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cell culture medium and reagents

-

Matrigel (optional)

-

Oxime compound formulated for in vivo administration

-

Vehicle for control group

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the desired human cancer cells to a sufficient number. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, possibly mixed with Matrigel to enhance tumor formation.

-

Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[16]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]

-

Treatment Administration: Administer the oxime compound to the treatment group according to the planned dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[4]

-

Monitoring for Toxicity: Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity of the compound.

-

Study Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Visualizations

Understanding the molecular mechanisms by which oxime compounds exert their therapeutic effects is crucial for their development. The following diagrams illustrate key signaling pathways modulated by indirubin-3'-oxime and olesoxime.

References

- 1. Molecular mechanism of olesoxime-mediated neuroprotection through targeting α-synuclein interaction with mitochondrial VDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The small molecule indirubin-3'-oxime activates Wnt/β-catenin signaling and inhibits adipocyte differentiation and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indirubin-3′-oxime stimulates chondrocyte maturation and longitudinal bone growth via activation of the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Molecular mechanism of olesoxime-mediated neuroprotection through targeting α-synuclein interaction with mitochondrial VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies [mdpi.com]

- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxyacetophenone Oxime

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-hydroxyacetophenone oxime, a key intermediate in the production of various pharmaceuticals, including acetaminophen.[1] The primary method detailed herein involves the reaction of 4-hydroxyacetophenone with a hydroxylamine salt in the presence of a base. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a crucial ketoxime used in the synthesis of N-acetyl-p-aminophenol (acetaminophen) through Beckmann rearrangement.[1] The synthesis of this oxime is a fundamental reaction in organic chemistry, typically achieved by the condensation of 4-hydroxyacetophenone with hydroxylamine. This document outlines a reliable and high-yielding protocol for its preparation and purification.

Experimental Protocol

This protocol is based on the reaction of 4-hydroxyacetophenone with hydroxylamine phosphate and ammonium hydroxide, which has been reported to yield a high purity product.[2]

2.1. Materials and Equipment

-

Reagents:

-

4-Hydroxyacetophenone (C₈H₈O₂, MW: 136.15 g/mol )

-

Hydroxylamine phosphate (H₃NO₄P, MW: 131.05 g/mol )

-

30% Ammonium hydroxide solution (NH₄OH)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

Crystallizing dish

-

pH meter or pH paper

-

2.2. Reaction Scheme

2.3. Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, combine 20.4 g (0.15 mol) of 4-hydroxyacetophenone and 12.9 g (0.098 mol) of hydroxylamine phosphate with 100 mL of deionized water.[2]

-

Initial Heating: Place the flask in a heating mantle and heat the mixture to 70°C while stirring until the solids dissolve.[2]

-

Addition of Base: Slowly add 16.3 mL of 30% ammonium hydroxide solution to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 30 minutes.[2]

-

Crystallization: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. White crystals of this compound will form upon cooling.[2]

-

Isolation of the Product: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water and allow them to air dry or dry in a desiccator.

-

Purification (Optional): For higher purity, the product can be recrystallized from an appropriate solvent such as ethanol.[1] The purity of the crystallized oxime can exceed 99.8%.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxyacetophenone | 20.4 g (0.15 mol) | [2] |

| Hydroxylamine Phosphate | 12.9 g (0.098 mol) | [2] |

| 30% Ammonium Hydroxide | 16.3 mL | [2] |

| Reaction Conditions | ||

| Solvent | Water (100 mL) | [2] |

| Temperature | 70°C, then reflux | [2] |

| Reaction Time | 0.5 hours | [2] |

| Product | ||

| This compound | 21.0 g (Theoretical Yield: 22.67 g) | [2] |

| Yield | 92.6% | [2] |

| Purity | >99.8% after recrystallization | [1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Melting Point: Determination of the melting point can provide a preliminary assessment of purity.

-

Spectroscopy:

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can be used to confirm the chemical structure of the oxime.

-

FTIR: Fourier-transform infrared spectroscopy can identify the characteristic functional groups present in the molecule.

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

-

This compound is harmful if swallowed and may cause skin and eye irritation.[3]

-

Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

Application Notes: Paracetamol Synthesis via Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime

Introduction

Paracetamol (Acetaminophen) is a widely used analgesic and antipyretic drug.[1] While traditional synthesis routes often involve the acetylation of 4-aminophenol, modern and more environmentally benign methods, such as the Hoechst-Celanese process, utilize a Beckmann rearrangement.[2][3] This key reaction transforms 4-hydroxyacetophenone oxime into the final N-acyl aromatic amine, paracetamol.[4] This approach is elegant and powerful, starting from the Friedel-Crafts acylation of phenol, followed by oxime formation and the final rearrangement.[2][3] The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide, a transformation that has been extensively studied and optimized for industrial applications, including the production of Nylon-6.[5][6] This document provides detailed protocols and comparative data for researchers and drug development professionals interested in this synthetic route.

Reaction Mechanism: The Beckmann Rearrangement

The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the oxime nitrogen migrates.[6] In the case of this compound, the acid catalyst protonates the hydroxyl group of the oxime, creating a good leaving group (water). This departure triggers the migration of the aryl group (the 4-hydroxyphenyl group) to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization yields the stable amide product, paracetamol.

Caption: A diagram illustrating the acid-catalyzed Beckmann rearrangement mechanism.

Experimental Protocols

This section details the procedures for the two-step synthesis of paracetamol, starting from 4-hydroxyacetophenone.

Overall Experimental Workflow

The synthesis involves two primary stages: the formation of the oxime intermediate and its subsequent rearrangement to paracetamol. Each stage requires specific reaction conditions followed by product isolation and purification.

Caption: A flowchart of the two-step synthesis of paracetamol.

Protocol 1: Synthesis of this compound

This initial step converts the ketone starting material into the corresponding ketoxime.[1]

-

Reagents & Materials:

-

Procedure:

-

Dissolve 4-hydroxyacetophenone in the chosen solvent in the round-bottomed flask.

-

Add an equimolar amount of hydroxylamine salt to the solution.

-

Slowly add a solution of the base to neutralize the hydrochloride salt and catalyze the reaction. The pH should be maintained near the optimum for oxime formation.[7]

-

Heat the mixture to reflux and maintain for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The purity of the oxime can be over 99.8% after crystallization.[1]

-

Protocol 2: Beckmann Rearrangement Protocols

The following protocols outline different catalytic systems for the rearrangement of this compound to paracetamol.

2A: Rearrangement using a Solid Acid Catalyst (Zn-MCM-41) [1]

-

Reagents & Materials:

-

This compound (1.0 mmol, 0.15 g)

-

Zn-MCM-41 catalyst (0.1 g), pre-activated in air at 400 °C

-

Solvent (Acetone, 10 mL)

-

50 mL two-necked, round-bottomed flask with reflux condenser and magnetic stirrer

-

Thermostated oil bath

-

-

Procedure:

-

Suspend the pre-activated Zn-MCM-41 catalyst in a solution of this compound in acetone within the flask.

-

Heat the reaction mixture to reflux temperature while stirring.

-

Maintain the reflux for 1 hour.

-

After the reaction, filter the hot mixture to remove the catalyst.

-

The filtrate can be diluted with methanol for analysis by Gas Chromatography (GC), or the product can be isolated by evaporating the solvent and recrystallizing from ethanol.[1]

-

2B: Rearrangement using a Strong Acid Catalyst (Trifluoroacetic Acid) [3]

-

Reagents & Materials:

-

This compound (96 mmol, 14.50 g)

-

Trifluoroacetic acid (109.10 g)

-

Reaction vessel suitable for reflux under a nitrogen atmosphere

-

Rotary evaporator

-

-

Procedure:

-

Combine the this compound and trifluoroacetic acid in the reaction vessel.

-

Heat the solution to reflux under a nitrogen atmosphere.

-

Upon reaction completion (monitor by TLC), remove the trifluoroacetic acid using a rotary evaporator to yield an oil.[3]

-

Dissolve the resulting oil in 100 mL of water.

-

Cool the aqueous solution to 0 °C for approximately 30 minutes to induce crystallization.[3]

-

Filter the crystals and dry to yield the paracetamol product.[3]

-

2C: Mechanochemical Rearrangement using Bead-Milling [2]

-

Reagents & Materials:

-

This compound

-

p-Tosyl imidazole (p-Ts-Im)

-

Oxalic acid (OxAc)

-

Bead-milling apparatus (e.g., Dyno®-mill) with zirconia beads

-

-

Procedure:

-

Charge the milling chamber with this compound, p-tosyl imidazole, and oxalic acid.

-

Add zirconia beads (e.g., ∅ 0.5mm) to the chamber.

-

Operate the mill at a specified speed (e.g., 4000 rpm) for the required duration (e.g., 30 minutes).

-

After milling, the solid product is extracted from the chamber. This solvent-free method offers high yields and sustainability.[2]

-

Quantitative Data Summary

The efficiency of the Beckmann rearrangement is highly dependent on the catalyst and reaction conditions. The table below summarizes quantitative data from various published methods for easy comparison.

| Catalyst System | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |

| H₃PO₄/Al-MCM-41 | This compound | Acetone | Reflux | - | High | [8][9][10] |

| Zn-MCM-41 | This compound | Acetone | Reflux | 1 h | 87% (isolated) | [1] |

| Amberlyst 15 | This compound | Acetic Acid | Reflux | 2 h | 66.7% | [4] |

| Trifluoroacetic Acid | This compound | None (TFA as solvent) | Reflux | - | 71% | [3] |

| p-Ts-Im / Oxalic Acid | This compound | Solvent-free (Bead Mill) | Ambient | 30 min | 88% | [2] |

| Cyanuric Chloride | This compound | - | - | - | High | [11] |

| Ph₃P / I₂ | Various Ketoximes | Acetonitrile | Reflux | Minutes | Good to Excellent | [12] |

References

- 1. sciforum.net [sciforum.net]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. How Efficient Is My (Medicinal) Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. US4994613A - Process for preparing this compound with mother liquor recycle - Google Patents [patents.google.com]

- 8. Synthesis of paracetamol by liquid phase Beckmann rearrangement of this compound over H3PO4/Al-MCM-41 (2009) | Mehran Ghiaci | 31 Citations [scispace.com]

- 9. Synthesis of paracetamol by liquid phase Beckmann rearrangement of this compound over H3PO4/Al-MCM-41 | Scilit [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 12. tandfonline.com [tandfonline.com]

Application of 4-Hydroxyacetophenone Oxime in Palladacycle Catalyst Preparation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-hydroxyacetophenone oxime in the preparation of palladacycle catalysts. It includes detailed application notes, experimental protocols for catalyst synthesis and use in various cross-coupling reactions, and quantitative data to facilitate catalyst evaluation and selection.

Application Notes

This compound is a versatile ligand precursor for the synthesis of highly active and robust palladacycle catalysts. The resulting oxime-derived palladacycles have demonstrated exceptional efficiency in a range of carbon-carbon bond-forming reactions that are fundamental to organic synthesis and drug discovery. These catalysts are particularly valued for their stability, ease of preparation, and high catalytic activity at low palladium loadings.

The key features of this compound-derived palladacycles include:

-

High Catalytic Activity: These palladacycles act as efficient pre-catalysts, often requiring very low loadings (down to ppm levels) to achieve high yields in cross-coupling reactions.

-

Versatility: They have been successfully employed in a variety of transformations, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

-

Stability: The palladacycle structure imparts significant thermal stability, and when immobilized on supports, these catalysts exhibit excellent recyclability with minimal palladium leaching.

-

Functional Group Tolerance: The catalysts are compatible with a wide range of functional groups on the coupling partners, making them suitable for the synthesis of complex molecules.

-

Green Chemistry Applications: The high efficiency of these catalysts and their potential for use in aqueous media align with the principles of green chemistry.

A notable advancement in the application of these palladacycles is their immobilization on magnetic nanoparticles, such as magnetized SBA-15. This approach combines the high reactivity of the palladacycle with the practical advantages of heterogeneous catalysis, allowing for easy separation and reuse of the catalyst using an external magnet.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the ligand precursor, this compound, from 4-hydroxyacetophenone.

Materials:

-

4-Hydroxyacetophenone

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-hydroxyacetophenone in methanol, add a solution of hydroxylamine hydrochloride and potassium hydroxide in water.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization to obtain the pure oxime.

Protocol 2: Synthesis of this compound-Derived Palladacycle

This protocol details the preparation of the dimeric palladacycle from this compound.

Materials:

-

This compound

-

Lithium tetrachloropalladate(II) (Li₂PdCl₄)

-

Sodium acetate

-

Methanol

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in methanol in a round-bottomed flask.

-

Add a methanolic solution of lithium tetrachloropalladate(II) and sodium acetate to the oxime solution.

-

Stir the reaction mixture at room temperature. The formation of a precipitate indicates the formation of the palladacycle.

-

After the reaction is complete, collect the precipitate by filtration.

-

Wash the precipitate with methanol and then dry it under vacuum to yield the this compound-derived palladacycle.

Protocol 3: Immobilization of the Palladacycle on Magnetized SBA-15

This protocol describes the anchoring of the bis(oxime palladacycle) onto magnetic mesoporous silica (Fe₃O₄@SBA-15).[1][2]

Materials:

-

Fe₃O₄@SBA-15

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Cyanuric chloride

-

This compound-derived palladacycle

-

Anhydrous toluene

-

Triethylamine

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Functionalization with APTES: Suspend Fe₃O₄@SBA-15 in anhydrous toluene and add APTES. Reflux the mixture under an inert atmosphere. After cooling, collect the solid by magnetic decantation, wash with toluene and ethanol, and dry under vacuum.

-

Reaction with Cyanuric Chloride: Disperse the APTES-functionalized support in anhydrous toluene, add cyanuric chloride and triethylamine. Stir the mixture at room temperature. Collect the solid by magnetic decantation, wash with toluene and dichloromethane, and dry.

-

Anchoring of the Palladacycle: Suspend the cyanuric chloride-functionalized support in anhydrous toluene, add the this compound-derived palladacycle and triethylamine. Stir the mixture at an elevated temperature. Cool the mixture, collect the catalyst by magnetic decantation, wash with toluene, dichloromethane, and ethanol, and dry under vacuum to obtain Fe₃O₄@SBA-AP-CC-bis(oxime palladacycle).

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids using a this compound-derived palladacycle catalyst.

Materials:

-

Aryl halide

-

Arylboronic acid

-

This compound-derived palladacycle (or its supported version)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., water, DMF, NMP)

-

Tetrabutylammonium bromide (TBAB) (optional, often used in aqueous media)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine the aryl halide, arylboronic acid, base, and the palladacycle catalyst.

-

Add the solvent (and TBAB if required).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 5: General Procedure for Mizoroki-Heck Reaction

This protocol outlines a general procedure for the Mizoroki-Heck reaction between an aryl halide and an alkene.

Materials:

-

Aryl halide

-

Alkene (e.g., styrene, acrylate)

-

Fe₃O₄@SBA-AP-CC-bis(oxime palladacycle)

-

Base (e.g., NaOAc, Et₃N)

-

Solvent (e.g., N-methylpyrrolidone (NMP), DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add the aryl halide, alkene, base, and the palladacycle catalyst.

-

Add the solvent and stir the mixture.

-

Heat the reaction to the specified temperature under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and separate the catalyst using an external magnet.

-

Work up the reaction mixture by adding water and extracting with a suitable organic solvent.

-

Dry the combined organic extracts, evaporate the solvent, and purify the product by column chromatography.

Protocol 6: General Procedure for Sonogashira Coupling

This protocol describes the copper-free Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

-

Aryl halide

-

Terminal alkyne

-

Fe₃O₄@SBA-AP-CC-bis(oxime palladacycle)

-

Base (e.g., Cs₂CO₃, Et₃N)

-

Solvent (e.g., DMSO, THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel, place the aryl halide, terminal alkyne, base, and the palladacycle catalyst.

-

Add the solvent and stir the mixture under an inert atmosphere.

-

Heat the reaction to the required temperature and monitor its progress.

-

After completion, cool the mixture and separate the magnetic catalyst.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Quantitative Data

The following tables summarize the reaction conditions and yields for various cross-coupling reactions catalyzed by this compound-derived palladacycles.

Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

| Catalyst | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Unsupported Palladacycle | 0.5 | K₂CO₃ | H₂O | 100 | 2 | 96 | [1] |

Table 2: Mizoroki-Heck Reaction Conditions

| Aryl Halide | Alkene | Catalyst | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Iodide | Various | Fe₃O₄@SBA-AP-CC-bis(oxime palladacycle) | 0.09 | NaOAc | NMP | 120 | High | [2] |

| Aryl Bromide | Various | Fe₃O₄@SBA-AP-CC-bis(oxime palladacycle) | 0.5 | NaOAc | NMP | 120 | High | [2] |

| Aryl Chloride | Various | Fe₃O₄@SBA-AP-CC-bis(oxime palladacycle) | 0.5 | NaOAc | NMP | 120 | High | [2] |

Table 3: Sonogashira Coupling Reaction Conditions

| Coupling Partners | Catalyst | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl halides and aryl acetylenes | Fe₃O₄@SBA-bis(oxime palladacycle) | 0.25 | Cs₂CO₃ | DMSO | 120 | High | [1] |